molecular formula C22H19FN2OS2 B306064 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

カタログ番号 B306064
分子量: 410.5 g/mol
InChIキー: ZOMLESYGAMIXJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, erectile dysfunction, and heart failure.

作用機序

2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 activates sGC by binding to its heme moiety and increasing its sensitivity to nitric oxide (NO). This leads to the production of cGMP, which activates downstream signaling pathways such as protein kinase G (PKG) and cyclic nucleotide-gated channels (CNGs). The activation of these pathways leads to various physiological effects such as smooth muscle relaxation, platelet aggregation inhibition, and neurotransmission modulation.
Biochemical and Physiological Effects:
2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 has been shown to have various biochemical and physiological effects, including:
1. Smooth muscle relaxation: 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 induces smooth muscle relaxation by increasing cGMP levels, which leads to the activation of PKG and subsequent phosphorylation of myosin light chain kinase (MLCK) and inhibition of Ca2+ influx.
2. Platelet aggregation inhibition: 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 inhibits platelet aggregation by increasing cGMP levels, which leads to the activation of CNGs and subsequent inhibition of Ca2+ influx.
3. Neurotransmission modulation: 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 modulates neurotransmission by increasing cGMP levels, which leads to the activation of PKG and subsequent phosphorylation of ion channels and neurotransmitter receptors.

実験室実験の利点と制限

2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 is a selective activator of sGC and does not affect other enzymes or receptors.
2. Potency: 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 is a potent activator of sGC and can induce significant physiological effects at low concentrations.
3. Stability: 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 is stable and can be stored for long periods without degradation.
Some of the limitations include:
1. Solubility: 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 has limited solubility in water and requires the use of organic solvents for experimental purposes.
2. Toxicity: 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 can be toxic at high concentrations and requires careful handling and disposal.
3. Cost: 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 is a relatively expensive compound and may not be accessible to all researchers.

将来の方向性

There are several future directions for the research on 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272. Some of the potential areas of investigation include:
1. Combination therapy: 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 could be used in combination with other drugs to enhance its therapeutic effects in various diseases.
2. Alternative delivery methods: New delivery methods could be developed to improve the solubility and bioavailability of 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272.
3. Novel sGC activators: New compounds could be developed that are more potent and selective than 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272.
4. Mechanistic studies: Further studies could be conducted to elucidate the precise mechanisms of action of 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 and its downstream signaling pathways.
Conclusion:
2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 is a potent and selective activator of sGC that has been extensively studied for its potential therapeutic applications in various diseases. It induces smooth muscle relaxation, platelet aggregation inhibition, and neurotransmission modulation by increasing cGMP levels and activating downstream signaling pathways. 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 has several advantages and limitations for lab experiments, and there are several future directions for its research.

合成法

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 involves a multi-step process that starts with the reaction of 2-fluorobenzyl bromide and thiourea to form 2-fluorobenzylthiourea. The resulting compound is then reacted with 3-methylbenzaldehyde and acetic anhydride to form 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. Finally, the dihydrothienopyrimidine intermediate is oxidized to form the desired product, 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272.

科学的研究の応用

2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, erectile dysfunction, and heart failure. In pulmonary hypertension, 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure. In erectile dysfunction, 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 has been shown to enhance erectile function by increasing cGMP levels in the corpus cavernosum. In heart failure, 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 41-2272 has been shown to improve cardiac function and reduce cardiac hypertrophy.

特性

製品名

2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

分子式

C22H19FN2OS2

分子量

410.5 g/mol

IUPAC名

2-[(2-fluorophenyl)methylsulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H19FN2OS2/c1-13-7-6-9-17(11-13)25-21(26)19-14(2)15(3)28-20(19)24-22(25)27-12-16-8-4-5-10-18(16)23/h4-11H,12H2,1-3H3

InChIキー

ZOMLESYGAMIXJK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4F)SC(=C3C)C

正規SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4F)SC(=C3C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。